Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-fluoroaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-fluoroaniline attacks the bromo group of the thiazole derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as DMF or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent due to the biological activities associated with thiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as dyes, polymers, and agrochemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(2-iodophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
These compounds share a similar thiazole core structure but differ in the substituents on the aromatic ring. The presence of different halogen atoms (fluorine, chlorine, bromine, iodine) can influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-(2-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIZRSLWGGOXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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